molecular formula C33H34FN3O7S B2651752 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688061-45-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B2651752
CAS No.: 688061-45-2
M. Wt: 635.71
InChI Key: VGCPOAQJOPQHOJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities. The presence of multiple functional groups, including methoxy, fluorophenyl, and sulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves several steps, each requiring specific reaction conditions and reagents

    Synthesis of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors. The sulfanyl group is typically introduced via thiol-ene click chemistry or nucleophilic substitution with thiol reagents.

    Final Assembly: The final step involves the coupling of the substituted quinazolinone with the hexanamide moiety, which can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as KMnO4 or CrO3.

    Reduction: The carbonyl groups in the quinazolinone core and the fluorophenyl moiety can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It can be used as a probe to study the interactions of quinazolinone derivatives with biological targets such as enzymes and receptors.

    Medicine: The compound may have potential therapeutic applications due to its structural similarity to known bioactive quinazolinone derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, including kinases and other enzymes, through hydrogen bonding and hydrophobic interactions. The presence of additional functional groups, such as the methoxy and fluorophenyl groups, may enhance these interactions and contribute to the compound’s biological activity.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can be compared with other quinazolinone derivatives, such as:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(methylsulfonyl)ethyl]amine hydrochloride
  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N-[(E)-(3,4-dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine

These compounds share structural similarities with this compound but differ in the specific substituents and functional groups present

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34FN3O7S/c1-41-27-12-7-21(16-28(27)42-2)13-14-35-31(39)6-4-3-5-15-37-32(40)24-17-29-30(44-20-43-29)18-25(24)36-33(37)45-19-26(38)22-8-10-23(34)11-9-22/h7-12,16-18H,3-6,13-15,19-20H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCPOAQJOPQHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)F)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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